

Crystallographic Insights into Iodomethylbenzene Derivatives: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the crystallographic data of various **iodomethylbenzene** derivatives, tailored for researchers, scientists, and professionals in drug development. The guide summarizes key crystallographic parameters, details experimental protocols for synthesis and crystal growth, and visualizes essential workflows and conceptual relationships.

Introduction

lodomethylbenzene derivatives are a class of organic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry. Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of coupling reactions, making them valuable precursors for the synthesis of complex molecules, including active pharmaceutical ingredients. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, as it provides precise information on conformation, bond lengths, and angles, which in turn influence their reactivity and intermolecular interactions. This guide focuses on the crystallographic data of mono-, di-, and tri-substituted **iodomethylbenzene** derivatives, offering a centralized resource for researchers in the field.

Crystallographic Data of Iodomethylbenzene Derivatives



ne

m-

iodot

olue

C₇H₇

The following tables summarize the key crystallographic parameters for a selection of **iodomethylbenzene** derivatives.

Mono-iodotoluene Derivatives

Mon

oclini

P21/

С

12.3

38

| Com pou nd Nam e | For mul a | Crys tal Syst em | Spa ce Gro up | a (Å) | b (Å) | c (Å) | α (°) | β (°) | у (°) | Z | Ref. |
|------------------------------|-----------------|---------------------------|------------------------|-------|----------|-------|-------|-------|-------|---|--------|
| 0- | | | | | | | | | | | |
| iodot | С7Н7 | | | | | | | | | | [1][2] |
| 10000 | • | _ | _ | _ | _ | _ | _ | _ | _ | _ | [-][-] |

| ne | | C | | | | | | | | | |
|---------------------------|------|----------------------|-------------|------|-----------|------|----|----|----|---|-----|
| p- iodot olue ne | C7H7 | Orth orho mbic | P212 121 | 7.46 | 16.5 0 | 6.11 | 90 | 90 | 90 | 4 | [5] |

4.45

6

14.1

20

90

115.

15

90

4

4

Note: Detailed crystallographic data for o-iodotoluene is not readily available in the searched literature. The provided data for m-iodotoluene is sourced from the Crystallography Open Database (COD ID: 4503338, 4503355).

Di-iodomethylbenzene Derivatives



| Comp ound Name | Form ula | Cryst al Syste m | Spac e Grou p | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
|--|-------------|---------------------------|------------------------|-------------|--------|-------------|-------------|---|------|
| 1,2- bis(iod ometh yl)ben zene | C8H8I2 | Monoc linic | C2/c | 14.548 5 | 8.0461 | 8.0582 | 101.63 7 | 4 | [6] |
| 1,3- bis(iod ometh yl)ben zene | C8H8I2 | Monoc linic | P21/n | 13.532 3 | 4.5464 | 15.626 9 | 95.203 | 4 | [6] |
| 1,4- bis(iod ometh yl)ben zene | C8H8I2 | Monoc linic | P21/c | 9.0978 | 4.5982 | 11.279 3 | 99.808 | 2 | [4] |

Tri-iodomethylbenzene Derivatives

Crystallographic data for 1,3,5-tris(iodomethyl)benzene is not currently available in the surveyed literature. However, its synthesis has been reported, and it is a valuable precursor in various synthetic applications.[6][7]

Experimental Protocols Synthesis of Di-iodomethylbenzene Derivatives

A general and efficient method for the synthesis of 1,2-, 1,3-, and 1,4-bis(iodomethyl)benzene is through a Finkelstein reaction, involving the metathesis of the corresponding bis(bromomethyl)benzene derivatives.[8]

Materials:



- Appropriate bis(bromomethyl)benzene (1 equivalent)
- Sodium iodide (3 equivalents)
- Acetone (sufficient to dissolve the starting material)

Procedure:

- The bis(bromomethyl)benzene is dissolved in acetone in a round-bottom flask.
- Sodium iodide is added to the solution.
- The mixture is refluxed for several hours (typically 4-7 hours).
- After reflux, the solution is allowed to cool to room temperature, which may induce crystallization of the product.
- The precipitated sodium bromide is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield the crude product.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent, such as acetone or ethanol. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to room temperature. The resulting crystals are then collected by filtration.

X-ray Data Collection and Structure Refinement

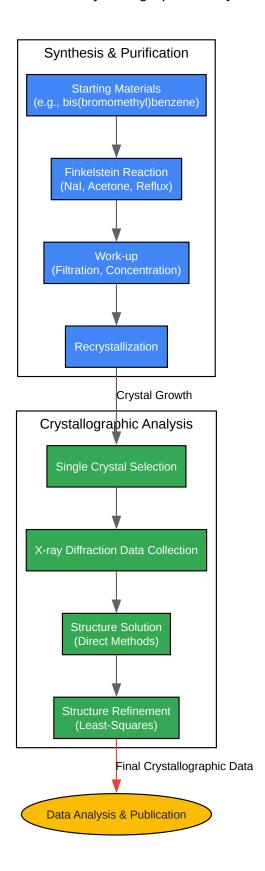
Data for single-crystal X-ray diffraction is typically collected at low temperatures (e.g., 100 K) using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo K α radiation. The collected data are processed, and the structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

Experimental Workflow for Crystallographic Analysis



The following diagram illustrates the general workflow from the synthesis of **iodomethylbenzene** derivatives to their crystallographic analysis.





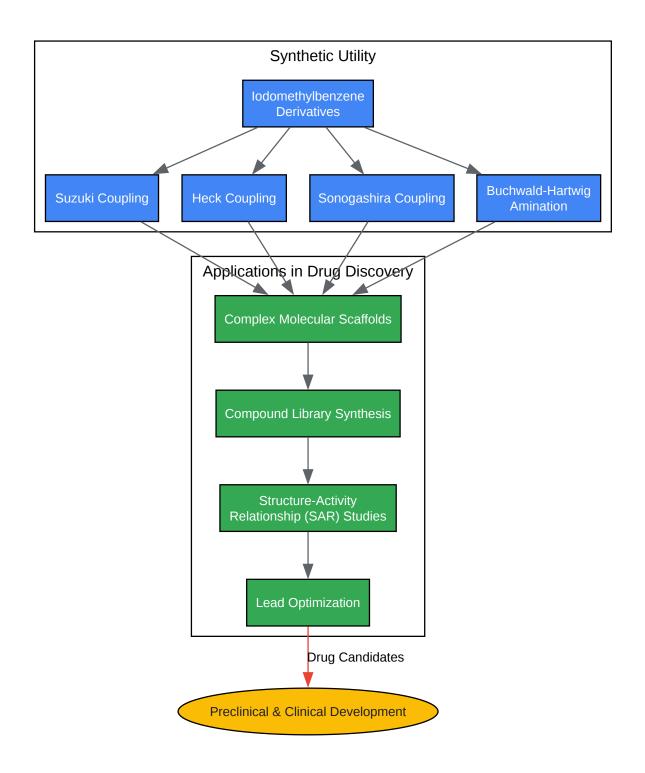
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General experimental workflow for the synthesis and crystallographic analysis of **iodomethylbenzene** derivatives.

Role in Drug Discovery and Development

lodomethylbenzene derivatives are crucial synthons in drug discovery due to their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental for the construction of complex molecular scaffolds.





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The role of **iodomethylbenzene** derivatives as versatile synthons in the drug discovery pipeline.



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